molecular formula C14H25NO5 B1529619 (1R,3S,4S)-4-(Boc-amino)-3-hydroxy-cyclohexanecarboxylic acid ethyl ester CAS No. 1392745-66-2

(1R,3S,4S)-4-(Boc-amino)-3-hydroxy-cyclohexanecarboxylic acid ethyl ester

Cat. No.: B1529619
CAS No.: 1392745-66-2
M. Wt: 287.35 g/mol
InChI Key: JOOLXBLTNBWCNP-VWYCJHECSA-N
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Description

(1R,3S,4S)-4-(Boc-amino)-3-hydroxy-cyclohexanecarboxylic acid ethyl ester is a chiral cyclohexane derivative featuring a tert-butoxycarbonyl (Boc)-protected amine, a hydroxyl group, and an ethyl ester moiety. The Boc group serves as a protective group for amines during organic synthesis, enabling selective reactivity in multi-step processes. This compound is a critical intermediate in pharmaceutical synthesis, particularly for molecules requiring stereochemical precision, such as protease inhibitors or anticoagulants .

Properties

IUPAC Name

ethyl (1R,3S,4S)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO5/c1-5-19-12(17)9-6-7-10(11(16)8-9)15-13(18)20-14(2,3)4/h9-11,16H,5-8H2,1-4H3,(H,15,18)/t9-,10+,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOOLXBLTNBWCNP-VWYCJHECSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(C(C1)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CC[C@@H]([C@H](C1)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001111555
Record name Cyclohexanecarboxylic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-3-hydroxy-, ethyl ester, (1R,3S,4S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001111555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1392745-66-2
Record name Cyclohexanecarboxylic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-3-hydroxy-, ethyl ester, (1R,3S,4S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1392745-66-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexanecarboxylic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-3-hydroxy-, ethyl ester, (1R,3S,4S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001111555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(1R,3S,4S)-4-(Boc-amino)-3-hydroxy-cyclohexanecarboxylic acid ethyl ester, commonly known as a Boc-protected amino acid derivative, has garnered attention in medicinal chemistry due to its unique stereochemistry and potential biological activities. This compound serves as an intermediate in the synthesis of various bioactive molecules and is studied for its implications in enzyme inhibition and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₂₅NO₅, with a molecular weight of 285.36 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino function and an ethyl ester on the carboxylic acid function, which enhances its stability and reactivity in synthetic applications.

PropertyValue
Molecular FormulaC₁₄H₂₅NO₅
Molecular Weight285.36 g/mol
CAS Number1210348-16-5
Stereochemistry(1R,3S,4S)

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The hydroxyl and amino groups are critical for modulating various biochemical pathways:

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes that are involved in inflammatory responses and other pathological conditions.
  • Protein Interactions : Its unique structure allows it to engage in significant protein-ligand interactions, which can alter protein function.

Research Findings

Recent studies have investigated the anti-inflammatory properties of derivatives similar to this compound. For instance, compounds derived from quinic acid have demonstrated notable NF-kB inhibitory activity, suggesting a potential pathway for the compound's biological effects:

  • NF-kB Inhibition : Compounds similar to this compound have shown IC50 values indicating effective inhibition of NF-kB pathways at micromolar concentrations .

Study on Anti-inflammatory Activity

A study published in the Journal of Medicinal Chemistry explored various Boc-protected amino acids and their derivatives for anti-inflammatory activity. The results indicated that modifications at the hydroxyl group could enhance or diminish this activity:

  • Compound KZ-41 : A derivative with a similar structure exhibited an IC50 of 2.83±1.76 µM against NF-kB, highlighting the importance of structural nuances in determining biological efficacy .

Comparative Analysis with Similar Compounds

Compound NameIC50 (µM)Biological Activity
This compoundNot yet determinedPotential anti-inflammatory
KZ-412.83±1.76NF-kB inhibition
(1R,3S,4R)-4-amino-3-hydroxy-cyclohexanecarboxylic acid ethyl esterTBDEnzyme inhibition

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers and Positional Isomers

(1S,3R,4R)-3-(Boc-amino)-4-hydroxy-cyclohexanecarboxylic acid ethyl ester
  • CAS : 365997-33-7
  • Molecular Formula: C₁₄H₂₅NO₅
  • Key Differences: Stereochemistry: The hydroxyl and Boc-amino groups are in the 4- and 3-positions, respectively, with inverted stereochemistry (1S,3R,4R) compared to the target compound (1R,3S,4S). Physical Properties:
  • Density: 1.12 g/cm³ (predicted)
  • Melting Point: 93–95°C
  • LogP: 1.99 (indicating moderate lipophilicity) .
    • Applications : Used in synthesizing Factor Xa inhibitors, highlighting the role of stereochemistry in biological activity .
(1S,3R,4R)-4-(Boc-amino)-3-hydroxy-cyclohexanecarboxylic acid ethyl ester hydrochloride
  • CAS : 1403763-28-9
  • Molecular Formula: C₁₄H₂₆ClNO₅
  • Key Differences :
    • Salt Form: The hydrochloride salt enhances solubility in polar solvents compared to the free base form.
    • Stability: Improved stability under acidic conditions due to protonation of the amine .

Functional Group Variations

(1R,3S,4R)-4-Amino-3-(Boc-amino)-cyclohexanecarboxylic acid ethyl ester
  • CAS : 1210348-23-4
  • Key Differences: Additional free amino group at the 4-position, increasing reactivity for further derivatization (e.g., peptide coupling) .
Ethyl (1S,3S,4S)-4-fluoro-3-hydroxycyclohexane-1-carboxylate
  • CAS : 2165650-19-9
  • Molecular Formula : C₉H₁₅FO₃
  • Key Differences: Fluorine replaces the Boc-amino group, altering electronic properties and metabolic stability. Reduced steric hindrance compared to Boc-protected analogs .

Ring Size and Conformational Analogs

(1R,4R)-4-(Boc-amino)cyclopent-2-enecarboxylic acid
  • CAS : 298716-03-7
  • Conjugated double bond increases reactivity for Diels-Alder or click chemistry applications .

Comparative Data Table

Compound Name CAS Number Molecular Formula Key Features Applications
(1R,3S,4S)-4-(Boc-amino)-3-hydroxy-cyclohexanecarboxylic acid ethyl ester Not Provided C₁₄H₂₅NO₅ Chiral Boc-protected amine, ethyl ester Pharmaceutical intermediates
(1S,3R,4R)-3-(Boc-amino)-4-hydroxy-cyclohexanecarboxylic acid ethyl ester 365997-33-7 C₁₄H₂₅NO₅ Diastereomer with inverted stereochemistry Factor Xa inhibitor synthesis
(1S,3R,4R)-4-(Boc-amino)-3-hydroxy-cyclohexanecarboxylic acid ethyl ester HCl 1403763-28-9 C₁₄H₂₆ClNO₅ Hydrochloride salt, enhanced solubility Stable intermediate for drug delivery
Ethyl (1S,3S,4S)-4-fluoro-3-hydroxycyclohexane-1-carboxylate 2165650-19-9 C₉H₁₅FO₃ Fluorine substitution, reduced steric bulk Metabolic studies
(1R,4R)-4-(Boc-amino)cyclopent-2-enecarboxylic acid 298716-03-7 C₁₁H₁₇NO₄ Cyclopentene ring, conjugated double bond Conformationally constrained analogs

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1R,3S,4S)-4-(Boc-amino)-3-hydroxy-cyclohexanecarboxylic acid ethyl ester
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(1R,3S,4S)-4-(Boc-amino)-3-hydroxy-cyclohexanecarboxylic acid ethyl ester

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